Alpen

Description

Structure

3D Structure

Properties

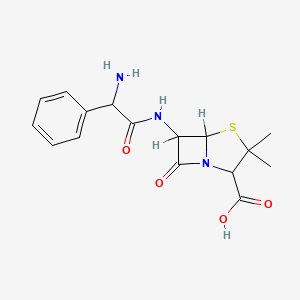

Molecular Formula |

C16H19N3O4S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23) |

InChI Key |

AVKUERGKIZMTKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence and Identification of Ampicillin Resistance in Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of ampicillin in 1961 marked a significant milestone in the fight against bacterial infections. As a broad-spectrum β-lactam antibiotic, it offered a wider range of activity than its predecessor, penicillin. However, the widespread use of ampicillin was quickly met with the emergence of bacterial resistance, a challenge that continues to evolve and threaten public health. The primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[1][2] This technical guide provides an in-depth overview of the discovery of ampicillin resistance genes in clinical isolates, detailing the experimental protocols used for their identification, presenting quantitative data on their prevalence, and visualizing the key molecular pathways and experimental workflows.

Core Mechanisms of Ampicillin Resistance

Bacterial resistance to ampicillin is primarily mediated by two main mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes is the most common mechanism of resistance. These enzymes, such as those encoded by the bla gene family, hydrolyze the β-lactam ring of ampicillin, inactivating the antibiotic. The blaTEM-1 gene, first identified in the early 1960s, is one of the most prevalent β-lactamase genes in Gram-negative bacteria.[3][4] Since its discovery, over 170 variants of TEM-1 have been identified.[4]

-

Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the cellular targets of ampicillin, can reduce the antibiotic's binding affinity. This mechanism is particularly significant in Gram-positive bacteria, such as Staphylococcus aureus, where the mecA gene encodes for a low-affinity PBP2a. In some bacteria, both enzymatic degradation and target site modification can be present, leading to higher levels of resistance.[5]

Discovery and Prevalence of Ampicillin Resistance Genes

The discovery of ampicillin resistance genes dates back to shortly after the antibiotic's introduction. Notably, research on historical Salmonella samples has shown that the blaTEM-1 gene was present in human isolates as early as 1959, even before ampicillin was commercially available, suggesting that the use of other penicillins in agriculture may have contributed to its emergence.[6][7]

The prevalence of various ampicillin resistance genes in clinical isolates is a critical area of surveillance. The following tables summarize the prevalence of key resistance genes in common clinical pathogens.

Table 1: Prevalence of Ampicillin Resistance Genes in Gram-Negative Clinical Isolates

| Bacterial Species | Resistance Gene | Prevalence (%) | Geographic Region(s) | Reference(s) |

| Escherichia coli | blaTEM | 36.4 - 81 | Iran, Iraq, Nigeria, Saudi Arabia | [5][8][9][10] |

| blaSHV | 16.2 - 35.2 | Iran, Iraq | [8][9] | |

| blaCTX-M | 22 - 38.8 | Iran, Iraq, Saudi Arabia | [8][9][10][11] | |

| blaOXA-1 | 1.4 | Saudi Arabia | [10] | |

| Klebsiella pneumoniae | blaTEM | 55 - 84.09 | Nigeria, Iraq, Iran | [5][9][12] |

| blaSHV | 35 - 86.36 | Nigeria, Iraq, Iran | [5][9][12] | |

| blaCTX-M | 33.3 - 72.72 | Saudi Arabia, Iran | [10][12] | |

| blaOXA-48 | 50 | Iran | [12] | |

| Salmonella spp. | blaTEM | 16.18 | Romania | [13] |

| blaSHV | 2.91 | Romania | [13] | |

| blaCTX-M | 0.65 | Romania | [13] | |

| Haemophilus influenzae | blaTEM-1 | 37.6 | Korea | [6] |

| blaROB-1 | 1.3 | Korea | [6] |

Table 2: Prevalence of Ampicillin Resistance Genes in Gram-Positive Clinical Isolates

| Bacterial Species | Resistance Gene | Prevalence (%) | Geographic Region(s) | Reference(s) |

| Staphylococcus aureus | blaZ | 77 - 100 | USA, Iran | [4][14][15] |

| mecA | 45.8 | Iran | [4][15] |

Table 3: Ampicillin Minimum Inhibitory Concentration (MIC) Ranges Associated with Specific Resistance Mechanisms

| Bacterial Species | Resistance Mechanism | Ampicillin MIC Range (µg/mL) | Reference(s) |

| Salmonella spp. | Ampicillin Resistant | >8 | [13] |

| Haemophilus influenzae | BLNAR (ftsI mutation) | 0.25 - >32 | [6] |

| β-lactamase producer | 0.5 - >32 | [6] | |

| Enterococcus faecium | PBP5 overexpression | 8 | [16] |

| PBP5 overexpression & reduced affinity | up to 512 | [16] | |

| Escherichia coli | blaTEM positive | ≥16 (Intermediate to Resistant) | [2] |

| Staphylococcus aureus | Type A blaZ with inoculum effect | 16 - 32 | [14] |

Experimental Protocols for a deeper understanding of Ampicillin Resistance

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method determines the in vitro susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth.[3]

-

Disk Placement: Aseptically place antimicrobial-impregnated paper disks onto the inoculated agar surface. Ensure the disks are placed at least 24mm apart.[13]

-

Incubation: Invert the plates and incubate at 35°C (± 2°C) for 16-18 hours.[3]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. Compare the measured zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested antimicrobial agent.[13]

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Protocol:

-

Antibiotic Dilution: Prepare a serial two-fold dilution of ampicillin in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[17]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the Kirby-Bauer method.[1]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the first clear well in the dilution series).[1]

Molecular Detection of Resistance Genes: Polymerase Chain Reaction (PCR)

PCR is used to amplify specific DNA sequences, allowing for the detection of known resistance genes.

Protocol for blaTEM Gene Detection:

-

DNA Extraction: Extract genomic DNA from the clinical isolate.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and forward and reverse primers specific for the blaTEM gene.

-

Add the extracted DNA to the master mix.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 15 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 61°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.[18]

-

-

-

Gel Electrophoresis: Analyze the PCR product by agarose gel electrophoresis to visualize the amplified DNA fragment. The presence of a band of the expected size (e.g., 516 bp for blaTEM) indicates the presence of the gene.[19]

Identification of Novel Resistance Genes and Mutations: DNA Sequencing

Sanger sequencing is used to determine the precise nucleotide sequence of a PCR product, allowing for the identification of specific resistance genes and mutations.

Protocol:

-

PCR Product Purification: Purify the PCR product from the previous step to remove unincorporated primers and dNTPs. This can be done using commercially available kits.[20]

-

Cycle Sequencing Reaction: Set up a cycle sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).[21]

-

Capillary Electrophoresis: The products of the cycle sequencing reaction are separated by size using capillary electrophoresis. As the fragments pass a detector, the fluorescent label on each ddNTP is excited, and the emitted wavelength is recorded.[21]

-

Sequence Analysis: The sequence of the DNA is determined by the order of the fluorescent signals. This sequence can then be compared to known resistance gene databases (e.g., ResFinder, CARD) to identify the specific gene and any mutations present.[22]

Functional Analysis of Resistance Genes: Molecular Cloning

Cloning a resistance gene into a susceptible bacterial strain allows for the confirmation of its function.

Protocol:

-

Vector and Insert Preparation:

-

Amplify the full-length resistance gene from the clinical isolate using PCR with primers that add restriction enzyme sites to the ends of the amplicon.

-

Digest both the PCR product (insert) and a suitable plasmid vector (e.g., pUC19) with the corresponding restriction enzymes.[23]

-

-

Ligation: Ligate the digested insert and vector using DNA ligase to create a recombinant plasmid.[23]

-

Transformation: Introduce the recombinant plasmid into a competent, ampicillin-susceptible E. coli strain using either heat shock or electroporation.[24][25]

-

Selection: Plate the transformed bacteria on an agar medium containing ampicillin. Only bacteria that have successfully taken up the plasmid containing the ampicillin resistance gene will be able to grow.[24]

-

Verification: Confirm the presence of the cloned gene in the resistant colonies by plasmid purification and subsequent restriction digest or sequencing.

Visualizing the Mechanisms and Workflows

Biochemical Pathway of β-Lactamase Action

This diagram illustrates the enzymatic hydrolysis of the β-lactam ring in ampicillin by a β-lactamase enzyme, rendering the antibiotic inactive.

Caption: Mechanism of ampicillin inactivation by β-lactamase.

Regulation of Inducible AmpC β-Lactamase Expression

This diagram shows the regulatory pathway for the induction of AmpC β-lactamase expression in the presence of β-lactam antibiotics, a key mechanism of resistance in many Gram-negative bacteria.

Caption: Regulation of inducible AmpC β-lactamase expression.

Experimental Workflow for Identification of Ampicillin Resistance Genes

This workflow outlines the key steps researchers take to identify and characterize ampicillin resistance genes from clinical isolates.

Caption: Workflow for identifying ampicillin resistance genes.

Conclusion

The discovery and spread of ampicillin resistance genes in clinical isolates represent a classic example of microbial evolution in response to selective pressure. A thorough understanding of the molecular mechanisms of resistance, coupled with robust and standardized experimental protocols for their detection and characterization, is essential for effective surveillance, clinical management of infections, and the development of new therapeutic strategies. This technical guide provides a foundational resource for researchers and professionals in the field, highlighting the key data, methodologies, and conceptual frameworks necessary to address the ongoing challenge of ampicillin resistance. Continuous monitoring and research are paramount to staying ahead of the ever-evolving landscape of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Prevalence of Methicillin-Resistant Staphylococcus Aureus Infection, Antibiotic Resistance Pattern, Biofilms Genes, and Antibiotic Resistance Genes from Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diversity of Ampicillin Resistance Genes and Antimicrobial Susceptibility Patterns in Haemophilus influenzae Strains Isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of PCR Product Sanger Sequencing - CD Genomics [cd-genomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Prevalence of blaTEM, blaSHV, and blaCTX-M Genes among ESBL-Producing Klebsiella pneumoniae and Escherichia coli Isolated from Thalassemia Patients in Erbil, Iraq - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emergence of blaTEM, blaCTX-M, blaSHV and blaOXA genes in multidrug-resistant Enterobacteriaceae and Acinetobacter baumannii in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sid.ir [sid.ir]

- 12. Frequency of Beta-lactamase Genes (blaSHV, blaTEM, blaCTX-M-15, blaKPC, blaOXA-48) in Multidrug-resistant Klebsiella pneumoniae [ijmcm.tonekabon.iau.ir]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. doaj.org [doaj.org]

- 16. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MIC distribution analysis identifies differences in AMR between population sub-groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | ARGem: a new metagenomics pipeline for antibiotic resistance genes: metadata, analysis, and visualization [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - KR [thermofisher.com]

- 22. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 23. The Plasmid Cloning Cycle - Snapgene [snapgene.com]

- 24. addgene.org [addgene.org]

- 25. Plasmids and Cloning Basics – Genetic Engineering: A Primer to Get You Started [pressbooks.bccampus.ca]

Enhancing Ampicillin's Arsenal: A Technical Guide to Early-Stage Research on Derivatives for Improved Stability

For Researchers, Scientists, and Drug Development Professionals

Ampicillin, a cornerstone of β-lactam antibiotics, has been a stalwart in the fight against bacterial infections for decades. However, its inherent instability, particularly in aqueous solutions and acidic environments, presents significant challenges in formulation, storage, and oral bioavailability. This technical guide delves into the early-stage research focused on the development of ampicillin derivatives with enhanced stability, offering a comprehensive overview of synthetic strategies, stability data, and the underlying degradation pathways. This document is intended to serve as a resource for researchers and drug development professionals dedicated to advancing antimicrobial therapies.

The Stability Challenge of Ampicillin

The primary mechanism of ampicillin degradation is the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. This process is catalyzed by both acidic and alkaline conditions, as well as by β-lactamase enzymes produced by resistant bacteria. The instability of ampicillin not only curtails its shelf-life but also diminishes its therapeutic efficacy, necessitating the exploration of chemical modifications to fortify this crucial antibiotic.

Strategies for Enhancing Ampicillin Stability: A Derivative Approach

Early-stage research has focused on modifying the ampicillin molecule to protect the labile β-lactam ring and improve its physicochemical properties. Key strategies include the synthesis of prodrugs, N-acyl derivatives, and other molecular conjugates.

Prodrugs: Masking for Stability and Bioavailability

Prodrugs are inactive precursors that are converted into the active drug in the body. For ampicillin, this typically involves esterification of the carboxylic acid group, which can enhance acid stability and improve oral absorption.

Table 1: Comparative Stability of Ampicillin and its Prodrug Derivatives

| Compound | Derivative Type | Condition | Half-life (t½) | Reference |

| Ampicillin | - | pH 2.0, 35°C | ~1 hour | [1] |

| pH 7.0, 35°C | ~20 hours | [1] | ||

| Bacampicillin | Ethyl carbonate ester prodrug | pH 2.0, 35°C | ~2 hours | [1] |

| pH 7.0, 35°C | ~1.5 hours (conversion to ampicillin) | [1] | ||

| Talampicillin | Phthalidyl ester prodrug | pH 2.0, 35°C | ~2.5 hours | [1] |

| pH 7.0, 35°C | ~0.5 hours (conversion to ampicillin) | [1] | ||

| Ampicillin Propyl Ester | Propyl ester prodrug | ≤ 0.0°C in solid state | >10 weeks | [2] |

Note: The half-lives for prodrugs at pH 7.0 reflect the conversion to active ampicillin, not degradation of the β-lactam ring.

N-Acyl and Other Derivatives

Modification of the primary amino group of the side chain represents another avenue for creating more stable derivatives.

Table 2: Activity of Novel Ampicillin Derivatives Against Resistant Bacteria

| Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

| Ampicillin-bromo-methoxy-tetralone (ABMT) | Ampicillin-resistant S. aureus | 32 µg/mL | [3] |

| Ampicillin | Ampicillin-resistant S. aureus | >64 µg/mL | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and stability testing of ampicillin derivatives.

Synthesis of Ampicillin Derivatives

This protocol describes the esterification of ampicillin using diazopropane.

-

Preparation of Diazopropane: Diazopropane is generated from N-propyl-N-nitrosourea in the presence of potassium hydroxide.

-

Esterification Reaction: A solution of ampicillin in an organic solvent (e.g., a mixture of ether and methanol) is treated with the freshly prepared diazopropane solution at low temperature (e.g., 0°C).

-

Purification: The resulting ampicillin propyl ester is purified by crystallization.

This synthesis involves an SN2-type substitution reaction.

-

Reaction Setup: Ampicillin is reacted with a bromo-methoxy-tetralone derivative in a suitable solvent.

-

Purification and Characterization: The product (ABMT) is purified and its structure confirmed using techniques such as NMR and mass spectrometry.

Stability Testing Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the stability of ampicillin and its derivatives.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column.

-

Mobile Phase: A suitable buffer system, such as a phosphate buffer, mixed with an organic modifier like acetonitrile. The pH of the mobile phase is critical for achieving good separation.

-

Detection: UV detection at a wavelength where both the parent drug and its degradation products absorb (e.g., 225 nm).

-

Sample Preparation: Solutions of the ampicillin derivative are prepared in buffers of different pH values and incubated at controlled temperatures. Aliquots are withdrawn at various time points, and the reaction is quenched (e.g., by dilution with cold mobile phase) before injection into the HPLC system.

-

Data Analysis: The decrease in the peak area of the parent compound over time is used to calculate the degradation rate constant and the half-life.

Degradation Pathways and Mechanisms

Understanding the degradation pathways of ampicillin is fundamental to designing more stable derivatives. The primary routes of degradation involve the opening of the β-lactam ring.

Alkaline Hydrolysis of Ampicillin

Under alkaline conditions, the hydroxyl ion attacks the carbonyl carbon of the β-lactam ring, leading to the formation of ampicilloic acid.[4][5]

Caption: Alkaline hydrolysis of ampicillin.

Acid-Catalyzed Degradation of Ampicillin

In acidic environments, the degradation of ampicillin is more complex, proceeding through several intermediates to form products such as penicillamine and penilloaldehyde.[6]

Caption: Acid-catalyzed degradation of ampicillin.

Enzymatic Degradation by β-Lactamases

β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, following a mechanism similar to alkaline hydrolysis. This enzymatic inactivation is a major cause of antibiotic resistance.

Caption: Mechanism of β-lactamase inactivation of ampicillin.

Future Directions and Conclusion

The development of ampicillin derivatives with enhanced stability is a critical area of research in the face of growing antibiotic resistance. Prodrug strategies have shown promise in improving acid stability and oral bioavailability. The synthesis of novel derivatives that can evade or inhibit β-lactamases is another promising frontier.

Future research should focus on:

-

Systematic Stability Studies: Conducting comprehensive, comparative stability studies of a wide range of ampicillin derivatives under standardized conditions to build a robust structure-stability relationship database.

-

Advanced Formulation Strategies: Exploring novel drug delivery systems, such as nanoparticles and liposomes, to protect ampicillin derivatives from degradation and target their delivery.

-

Inhibition of Resistance Mechanisms: Designing derivatives that not only possess enhanced stability but also actively inhibit β-lactamase enzymes.

By continuing to innovate and build upon the foundational research outlined in this guide, the scientific community can work towards ensuring that ampicillin and its future iterations remain effective tools in our therapeutic arsenal against bacterial infections.

References

- 1. Potential improvement in the shelf life of parenterals using the prodrug approach: bacampicillin and talampicillin hydrolysis kinetics and utilization time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of an ampicillin propyl ester prodrug which inhibits the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a tetralone derivative of ampicillin to control ampicillin-resistant Staphylococcusaureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ampicillin Degradation Pathways: A Foundational Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core foundational studies on ampicillin degradation pathways. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chemical instability of ampicillin under various conditions. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of ampicillin's degradation mechanisms.

Core Degradation Pathways of Ampicillin

Ampicillin, a β-lactam antibiotic, is susceptible to degradation through several pathways, primarily hydrolysis of the β-lactam ring. The rate and products of degradation are significantly influenced by factors such as pH, temperature, enzymes, and the presence of other chemical species.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for ampicillin, leading to the opening of the four-membered β-lactam ring and rendering the antibiotic inactive. This process can be catalyzed by acid, base, or enzymes.

Acidic and Alkaline Hydrolysis: Ampicillin demonstrates significant degradation in both acidic and basic mediums. Under acidic conditions, the primary degradation products include ampicillin penilloic acid. In alkaline solutions, ampicillin initially degrades to 5R-penicilloic acid, which can then epimerize to the 5S isomer.[1][2] Further degradation in alkaline conditions can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine.[1][2] The maximum stability of ampicillin in solution, in the absence of buffer catalysis, is observed at a pH of 5.85.[3]

Enzymatic Hydrolysis: β-lactamase enzymes, produced by many resistant bacteria, catalyze the hydrolysis of the β-lactam ring, which is a primary mechanism of antibiotic resistance.[4][5] Metallo-β-lactamases, such as New Delhi Metallo-β-lactamase 1 (NDM-1), are particularly effective at hydrolyzing a broad range of β-lactam antibiotics, including ampicillin.[6][7] The catalytic mechanism of NDM-1 involves a rate-determining step of proton transfer to the newly formed carboxylate group after the cleavage of the C-N bond in the β-lactam ring.[6][7]

Photodegradation

Exposure to UV light can induce the degradation of ampicillin, although some studies suggest this effect is negligible compared to hydrolytic degradation. However, in the presence of photocatalysts like TiO2, the degradation of ampicillin is significantly enhanced.[8] The primary mechanism in photocatalysis involves the generation of highly reactive hydroxyl radicals (•OH) that attack the ampicillin molecule.[8][9]

Other Degradation Pathways

Plasma-Induced Degradation: Non-thermal plasma treatment is an emerging technology for degrading antibiotics in wastewater. This method utilizes reactive species generated by the plasma to break down the ampicillin molecule. The initial product of plasma degradation is often ampicillin sulfoxide, which can be further degraded into other compounds, including ampicillin diketopiperazine.[10]

Oxidative Degradation: Advanced oxidation processes, such as the Fenton reaction (Fe²⁺/H₂O₂), can effectively degrade ampicillin through the generation of hydroxyl radicals.[11]

Quantitative Data on Ampicillin Degradation

The following tables summarize key quantitative data from foundational studies on ampicillin degradation.

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of Ampicillin

| Enzyme | kcat (s⁻¹) | KM (µM) | Reference |

| TEM-1 β-lactamase | 800–2000 | 20–77 | [5] |

| Penicillin G acylase | 4.67x10⁻³ mM/UI min | 11.47 mM | [12] |

Table 2: Stability of Ampicillin in Different Conditions

| Condition | Stability/Degradation Rate | Reference |

| 1 N HCl | 45.31% - 87.68% degradation | |

| 1 N NaOH | 55.3% - 88% degradation | |

| UV Light (30 min) | 1.49% - 14.51% degradation | |

| Refrigerated Storage (Normal Saline) | Stable for up to 72 hours | [13] |

| Room Temperature (25°C, Normal Saline) | Stable for at least 24 hours | [13] |

| pH 1.2 (Acidic Solution) | Decomposition rate constant (kd) of 0.91 days⁻¹ (t₁/₂ = 0.76 days) | [14] |

| Photolysis (in absence of photocatalyst) | Rate constant of 4.29 ± 0.25 × 10⁻⁶ s⁻¹ | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to study ampicillin degradation.

Forced Degradation Studies

Objective: To evaluate the stability of ampicillin under various stress conditions.

Protocol:

-

Preparation of Stock Solution: Prepare a 100 ppm solution of ampicillin in a suitable solvent (e.g., water).

-

Acid Degradation: Mix 5 ml of the stock solution with 5 ml of 1 N HCl.

-

Base Degradation: Mix 5 ml of the stock solution with 5 ml of 1 N NaOH.

-

UV Light Exposure: Place 5 ml of the stock solution mixed with 5 ml of water under a UV light source for a specified duration (e.g., 30 minutes).

-

Heat Exposure: Heat a solution of ampicillin in water at a specified temperature.

-

Analysis: At various time points, measure the absorbance of the solutions using a UV spectrophotometer at the wavelength of maximum absorbance for ampicillin (e.g., 226 nm) to determine the extent of degradation.

Kinetic Studies of Enzymatic Hydrolysis

Objective: To determine the kinetic parameters (kcat and KM) of β-lactamase-catalyzed ampicillin hydrolysis.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of the β-lactamase enzyme and ampicillin at various concentrations in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[5]

-

Reaction Initiation: Initiate the reaction by adding the enzyme to the ampicillin solution at a controlled temperature (e.g., 30°C).[5]

-

Monitoring the Reaction: Monitor the hydrolysis of ampicillin over time by measuring the change in absorbance at a specific wavelength (e.g., 235 nm), which corresponds to the opening of the β-lactam ring.[5]

-

Data Analysis: Analyze the initial rates of hydrolysis at different substrate concentrations using a Michaelis-Menten model to determine the kinetic parameters.[12]

Analysis of Degradation Products by HPLC and Mass Spectrometry

Objective: To identify and quantify the degradation products of ampicillin.

Protocol:

-

Sample Preparation: Prepare ampicillin solutions and subject them to the desired degradation conditions (e.g., alkaline hydrolysis, plasma treatment).[1][10]

-

HPLC Separation: Inject the samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the different components.

-

Detection and Identification: Use a UV detector to quantify the components based on their absorbance. Couple the HPLC system to a Mass Spectrometer (MS) to identify the degradation products based on their mass-to-charge ratio (m/z).[8][10]

-

Structure Elucidation: For further structural confirmation, isolate the degradation products using semi-preparative HPLC and analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][10]

Visualizations of Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key ampicillin degradation pathways and experimental workflows.

Caption: Alkaline hydrolysis pathway of ampicillin.

Caption: Experimental workflow for kinetic analysis.

Caption: Photocatalytic degradation of ampicillin.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of degradation of ampicillin in solution. | Semantic Scholar [semanticscholar.org]

- 4. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira-1 β-lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Ampicillin Hydrolysis by New Delhi Metallo‐β‐Lactamase 1: Insight From QM/MM MP2 Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Ampicillin Hydrolysis by New Delhi Metallo-β-Lactamase 1: Insight From QM/MM MP2 Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Removal of Ampicillin by Heterogeneous Photocatalysis: Combined Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical insights into the reaction mechanism and kinetics of ampicillin degradation with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

In Vitro Activity of Ampicillin Against Emerging Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ampicillin against a selection of emerging and clinically significant pathogens. As antimicrobial resistance continues to challenge therapeutic strategies, a thorough understanding of the efficacy of established antibiotics like ampicillin is crucial. This document summarizes quantitative susceptibility data, details standardized experimental protocols for its determination, and visualizes key pathways and workflows to support research and development efforts in the field of infectious diseases.

Quantitative Susceptibility Data

The in vitro efficacy of ampicillin against various emerging pathogens is summarized below. Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, are presented to provide a comprehensive view of ampicillin's activity.

Table 1: In Vitro Activity of Ampicillin and Ampicillin-Sulbactam against Acinetobacter baumannii

| Antibiotic/Combination | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) | Reference(s) |

| Ampicillin | 100 | >32 | >32 | Not Specified | 79 | [1] |

| Ampicillin-Sulbactam | 100 | 16/8 | >16/8 | <8/4 to >16/8 | 38 | [1][2] |

| Ampicillin-Sulbactam | 100 | 16 | 89.6 | Not Specified | 66 | [3] |

Note: Sulbactam is often combined with ampicillin to inhibit β-lactamase activity. Breakpoints for resistance and susceptibility for ampicillin-sulbactam are often presented as a combined value.

Table 2: In Vitro Activity of Ampicillin against Enterococcus faecium

| Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Resistance Rate (%) | Reference(s) |

| Ampicillin | 29 | 0.5 | 4 | 0.25-4 | Not Specified | [4] |

| Ampicillin | 30 | 128 | 512 | 32-1024 | Not Specified | [5] |

Note: Ampicillin resistance in E. faecium is a growing concern. Susceptibility can vary significantly between isolates.[5][6]

Table 3: In Vitro Activity of Ampicillin against Burkholderia cepacia Complex

| Antibiotic/Combination | No. of Strains | Inhibition Rate (%) at ≤16 µg/mL | Reference(s) |

| Ampicillin-Sulbactam | 2,621 | 2 | [7] |

Note: Burkholderia cepacia complex is intrinsically resistant to many antibiotics, including ampicillin.[8]

Table 4: In Vitro Activity of Ampicillin against Stenotrophomonas maltophilia

Stenotrophomonas maltophilia is considered intrinsically resistant to ampicillin due to the production of β-lactamases.[9] Therefore, routine in vitro susceptibility testing of ampicillin against this organism is not typically performed, and meaningful MIC data is scarce.

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Broth Dilution Method (CLSI/EUCAST)

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of ampicillin are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Each well of a microtiter plate containing the serially diluted ampicillin is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of ampicillin that completely inhibits visible growth of the organism.

Agar Dilution Method (CLSI/EUCAST)

The agar dilution method is another reference method for MIC determination.

Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of ampicillin.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth dilution method.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of ampicillin that inhibits visible growth on the agar surface.

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to antibiotics.

Protocol:

-

Inoculum Preparation and Plating: A standardized inoculum is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: Paper disks impregnated with a specified concentration of ampicillin are placed on the agar surface.[13]

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone size is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, or Resistant) according to CLSI or EUCAST guidelines.[14]

Mandatory Visualizations

Signaling Pathway: AmpC β-Lactamase Induction

The induction of AmpC β-lactamase is a key mechanism of resistance to ampicillin in many Gram-negative bacteria. The AmpG-AmpR-AmpC pathway is a well-characterized regulatory circuit involved in this process.[2][15][16][17]

Caption: AmpC β-Lactamase Induction Pathway.

Experimental Workflow: MIC Determination by Broth Microdilution

This diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of ampicillin using the broth microdilution method.

Caption: Broth Microdilution MIC Workflow.

Logical Relationship: Mechanisms of Ampicillin Resistance

This diagram outlines the primary mechanisms by which bacteria exhibit resistance to ampicillin.

Caption: Mechanisms of Ampicillin Resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of ampicillin and ceftriaxone against ampicillin-susceptible Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of Ampicillin-Resistant Enterococcus faecium Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enterococcus faecium and Ampicillin Susceptibility Determination: Overestimation of Resistance with Disk Diffusion Method Using 2 Micrograms of Ampicillin? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility and Synergy Studies of Burkholderia cepacia Complex Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Bacterial Resistance to Antimicrobial Peptides in the Modern Era: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beta-Lactam resistance in gram-negative bacteria: global trends and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 11. eucast: EUCAST [eucast.org]

- 12. eucast: AST of bacteria [eucast.org]

- 13. infectioncontrol.org.ua [infectioncontrol.org.ua]

- 14. nicd.ac.za [nicd.ac.za]

- 15. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

Ampicillin's Effect on Bacterial Biofilms: A Preliminary Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bacterial biofilms, structured communities of microorganisms encased in a self-produced extracellular matrix, present a formidable challenge in clinical and industrial settings due to their inherent tolerance to antimicrobial agents.[1][2][3] This guide provides a preliminary investigation into the effects of ampicillin, a widely used β-lactam antibiotic, on bacterial biofilms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions and workflows involved. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating, or planktonic, counterparts.[2][4] This heightened resistance stems from a combination of factors including the protective extracellular matrix, altered metabolic states within the biofilm, and the presence of highly tolerant "persister" cells.[1][2][5]

Data Presentation

The following tables summarize the quantitative effects of ampicillin on bacterial biofilms, focusing on the impact of sub-inhibitory concentrations and the concentrations required for eradication.

Table 1: Effect of Sub-Inhibitory Concentrations (sub-MICs) of Ampicillin on Biofilm Formation

| Bacterial Species | Ampicillin Concentration | Observed Effect on Biofilm Formation | Reference |

| Escherichia coli | 1, 2, 5, and 10 µg/mL | Significantly higher biofilm formation compared to control.[6] | [6] |

| Escherichia coli | 20 µg/mL | No significant increase in biofilm formation compared to control.[6] | [6] |

| Enterococcus faecalis | Sub-MICs | Significantly decreased biofilm production.[7] | [7] |

| Staphylococcus aureus | Sub-inhibitory concentrations | Induction of biofilm formation.[8] | [8] |

| Pseudomonas putida | 0.5–10 µg/mL | Barely any effect on viability and biomass of biofilm cells.[9] | [9] |

| Pseudomonas putida | 25 µg/mL | Total biofilm biomass decreased almost 1.5-fold.[9] | [9] |

| Pseudomonas putida | 600 µg/mL | Biofilm biomass decreased 2-fold.[9] | [9] |

Table 2: Minimum Biofilm Eradication Concentration (MBEC) vs. Minimum Inhibitory Concentration (MIC) of Ampicillin

| Bacterial Species | Planktonic MIC (µg/mL) | Biofilm MIC (µg/mL) | MBEC/MIC Ratio | Reference |

| Escherichia coli | 500 | >500 | >1 | [10] |

| Enterococcus faecalis | Not Specified | Ranged from 64 to 2048 times higher than MIC. | 64 to 2048 | [11] |

| Staphylococcus aureus | Not Specified | Ranged from 1 to 2048 times higher than MIC. | 1 to 2048 | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for investigating the interaction between ampicillin and bacterial biofilms.

Crystal Violet Biofilm Assay

This assay is a widely used method for quantifying the total biomass of a biofilm.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

Ampicillin stock solution

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

Plate reader

Protocol:

-

Inoculation: Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.[12] Add 100 µL of this diluted culture to the wells of a 96-well microtiter plate.[12][13] Include wells with sterile medium as a negative control.

-

Treatment: For biofilm inhibition assays, add varying concentrations of ampicillin to the wells at the time of inoculation.

-

Incubation: Cover the plate and incubate at the optimal temperature for the bacterial species (e.g., 37°C) for 24-48 hours without agitation.[12]

-

Washing: Carefully discard the planktonic bacteria by inverting the plate and shaking gently. Wash the wells twice with 200 µL of sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.[13][14]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[12][13]

-

Washing: Remove the crystal violet solution and wash the plate again with water to remove excess stain.[12][13]

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[6][12] Incubate for 10-15 minutes.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570 and 600 nm using a plate reader.[13][14] Higher absorbance values correspond to greater biofilm biomass.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

-

96-well microtiter plate

-

Bacterial culture and growth medium

-

Ampicillin stock solution

-

Sterile saline or PBS

-

Fresh growth medium

Protocol:

-

Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay (steps 1 and 3).

-

Washing: After incubation, remove the planktonic cells and wash the wells with sterile saline or PBS.[15]

-

Antibiotic Challenge: Add 100 µL of two-fold serial dilutions of ampicillin in fresh growth medium to the wells containing the established biofilms.[15] Include a well with antibiotic-free medium as a growth control.

-

Incubation: Incubate the plate at 37°C for 24 hours.[15]

-

Viability Assessment: After incubation, wash the wells with saline to remove the antibiotic.[15] Add 100 µL of fresh broth to each well.[15]

-

Re-growth: Incubate the plate for another 24 hours at 37°C.[15]

-

MBEC Determination: The MBEC is the lowest concentration of ampicillin at which the bacteria fail to re-grow, as indicated by a lack of turbidity in the well.[15]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization of biofilm structure and can be used to assess cell viability within the biofilm.[16][17]

Materials:

-

Biofilms grown on a suitable surface (e.g., glass coverslips, flow cells)

-

Fluorescent stains (e.g., LIVE/DEAD BacLight Viability Kit)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Biofilm Cultivation: Grow biofilms on a surface compatible with microscopy, such as glass-bottom dishes or in flow cells.

-

Treatment: Expose the mature biofilms to the desired concentration of ampicillin for a specified duration.

-

Staining: Gently rinse the biofilms to remove planktonic cells and residual medium. Stain the biofilm with a fluorescent dye combination, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red), according to the manufacturer's instructions.[18]

-

Mounting: If necessary, mount the sample for microscopy.

-

Image Acquisition: Visualize the biofilm using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.[19]

-

Image Analysis: Reconstruct the z-stack images into a three-dimensional representation of the biofilm. This allows for the analysis of biofilm architecture (e.g., thickness, roughness) and the spatial distribution of live and dead cells.[17][20]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships.

References

- 1. Innate and induced resistance mechanisms of bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ableweb.org [ableweb.org]

- 4. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]

- 5. frontiersin.org [frontiersin.org]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. Effect of sub-inhibitory concentrations of antibiotics on biofilm formation and expression of virulence genes in penicillin-resistant, ampicillin-susceptible Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Secondary Effects of Antibiotics on Microbial Biofilms [frontiersin.org]

- 9. Sensor system for analysis of biofilm sensitivity to ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of Multidrug Resistance Mechanism in Escherichia coli Biofilms by Interplay between Tetracycline and Ampicillin Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ors.org [ors.org]

- 12. static.igem.org [static.igem.org]

- 13. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]

- 17. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. ajdsm.journals.ekb.eg [ajdsm.journals.ekb.eg]

- 19. pubcompare.ai [pubcompare.ai]

- 20. pubs.acs.org [pubs.acs.org]

Unveiling the Unseen: A Technical Guide to Ampicillin's Off-Target Effects in Eukaryotic Cells

For Immediate Release

[City, State] – October 31, 2025 – Long considered a cornerstone of antibacterial therapy with a well-established mechanism of action against prokaryotic cell wall synthesis, recent scientific investigations have revealed a surprising and significant impact of ampicillin on eukaryotic cells. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the off-target effects of ampicillin, focusing on mitochondrial dysfunction, oxidative stress, and alterations in gene expression. This document summarizes key quantitative data, details experimental protocols for investigation, and visualizes the underlying cellular signaling pathways.

Introduction: Beyond the Bacterial Cell Wall

Ampicillin, a β-lactam antibiotic, has been a vital tool in combating bacterial infections for decades.[1] Its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs) essential for the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] While its efficacy against susceptible bacteria is well-documented, a growing body of evidence indicates that ampicillin is not entirely inert in mammalian systems and can elicit a range of off-target effects. This guide delves into the molecular underpinnings of these effects, providing a critical resource for researchers in drug discovery and development.

Mitochondrial Dysfunction: An Unexpected Target

A primary off-target effect of ampicillin in eukaryotic cells is the induction of mitochondrial dysfunction. Studies have demonstrated that clinically relevant concentrations of ampicillin can impair mitochondrial respiration and integrity, leading to a cascade of downstream cellular consequences.

Quantitative Analysis of Mitochondrial Impairment

The following tables summarize the quantitative data from key studies investigating the impact of ampicillin on mitochondrial function in mammalian cells.

Table 1: Effect of Ampicillin on Mitochondrial Respiration and ATP Production

| Parameter | Cell Line | Ampicillin Concentration | Duration of Treatment | Observed Effect | Reference |

| Basal Respiration | MCF10A | 20 µg/mL | 24 hours | Decreased | Kalghatgi et al., 2013 |

| Maximal Respiration | MCF10A | 20 µg/mL | 24 hours | Decreased | Kalghatgi et al., 2013 |

| ATP Levels | MCF10A | 20 µg/mL | 96 hours | Significantly Decreased | Kalghatgi et al., 2013 |

Table 2: Impact of Ampicillin on Mitochondrial Membrane Potential and Oxidative Stress

| Parameter | Cell Line | Ampicillin Concentration | Duration of Treatment | Observed Effect | Reference |

| Mitochondrial Membrane Potential | MCF10A | 20 µg/mL | 96 hours | Decreased | Kalghatgi et al., 2013 |

| Mitochondrial Superoxide | MCF10A | 20 µg/mL | 96 hours | Increased | Kalghatgi et al., 2013 |

| Hydrogen Peroxide Release | MCF10A | 20 µg/mL | 96 hours | Increased | Kalghatgi et al., 2013 |

Experimental Protocols

Detailed methodologies for assessing ampicillin-induced mitochondrial dysfunction are crucial for reproducible research.

-

Cell Seeding: Plate mammalian cells (e.g., MCF10A) in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.

-

Ampicillin Treatment: Treat cells with the desired concentration of ampicillin (e.g., 20 µg/mL) for the specified duration (e.g., 24 hours).

-

Seahorse XF Assay: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour. The Seahorse XF Analyzer is then used to measure basal and maximal oxygen consumption rates following the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with ampicillin.

-

Staining: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), in combination with a mitochondrial mass dye like MitoTracker Green for normalization.

-

Quantification: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in the TMRE/MitoTracker Green ratio indicates depolarization of the mitochondrial membrane.

-

Cell Preparation and Treatment: Grow and treat cells with ampicillin as described above.

-

ROS Detection: Use a fluorescent probe specific for mitochondrial superoxide, such as MitoSOX Red. Incubate the cells with the probe according to the manufacturer's instructions.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer to quantify the levels of mitochondrial superoxide.

Alterations in Eukaryotic Gene Expression

Beyond its impact on mitochondria, ampicillin has been shown to modulate gene expression in eukaryotic cells. This can have wide-ranging implications for cellular function and response to other stimuli.

Quantitative Gene Expression Changes

While comprehensive, tabulated RNA-sequencing data for ampicillin-only treatment in eukaryotic cells is still emerging, studies on antibiotic cocktails containing penicillin (a close relative of ampicillin) provide valuable insights. For instance, a combination of penicillin and streptomycin was found to alter the expression of 209 genes in HepG2 human liver cells. These genes were enriched in pathways related to drug metabolism, stress response, and apoptosis.

Table 3: Functional Annotation of Genes Differentially Expressed in HepG2 Cells Treated with Penicillin-Streptomycin

| Biological Process | Number of Genes |

| Xenobiotic Metabolism Signaling | Enriched |

| PXR/RXR Activation | Enriched |

| Apoptosis | Upregulated |

| Unfolded Protein Response | Upregulated |

Data adapted from a study on a penicillin-streptomycin cocktail, highlighting potential areas of ampicillin-induced gene expression changes.

Experimental Protocol: RNA Sequencing

-

Cell Culture and Treatment: Culture eukaryotic cells (e.g., HepG2) to the desired confluency and treat with ampicillin or a vehicle control for the specified time.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit, ensuring high purity and integrity.

-

Library Preparation: Prepare RNA sequencing libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis: Process the raw sequencing data to align reads to a reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes whose expression is significantly altered by ampicillin treatment.

Perturbation of Cellular Signaling Pathways

The off-target effects of ampicillin converge on several key cellular signaling pathways, primarily those related to oxidative stress and cell survival.

Oxidative Stress Response Pathway

Ampicillin-induced mitochondrial dysfunction leads to an overproduction of reactive oxygen species (ROS), which in turn activates cellular antioxidant defense mechanisms.

Caption: Ampicillin-induced mitochondrial dysfunction and subsequent ROS production.

Experimental Workflow for Investigating Off-Target Effects

The following workflow outlines a logical sequence of experiments to characterize the off-target effects of ampicillin in a eukaryotic cell line of interest.

Caption: A structured workflow for investigating ampicillin's off-target effects.

Conclusion and Future Directions

The findings summarized in this guide underscore the importance of considering the off-target effects of ampicillin in eukaryotic cells, particularly in the context of long-term or high-dose therapies and in vitro research where ampicillin is commonly used to prevent bacterial contamination. The induction of mitochondrial dysfunction and oxidative stress can have profound impacts on cellular physiology and may confound experimental results.

Future research should focus on elucidating the full spectrum of ampicillin's off-target effects, including its impact on a wider range of eukaryotic cell types and its potential interplay with other drugs. A deeper understanding of these mechanisms will be crucial for the development of safer and more effective therapeutic strategies and for ensuring the integrity of preclinical research. This guide serves as a foundational resource to stimulate and support these critical investigations.

References

Ampicillin's Journey into Bacteria: A Technical Guide to Membrane Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical mechanisms governing the transport of ampicillin across bacterial membranes. Understanding these pathways is paramount for overcoming antibiotic resistance and developing more effective antibacterial therapies. This document details the transport processes in both Gram-negative and Gram-positive bacteria, provides quantitative data on transport kinetics, outlines experimental protocols for studying these phenomena, and visualizes the core concepts through detailed diagrams.

Core Mechanisms of Ampicillin Transport

Ampicillin, a β-lactam antibiotic, must traverse the bacterial cell envelope to reach its target: the penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis.[1][2][3] The composition of the bacterial cell wall dictates the primary route of entry.

-

Gram-Positive Bacteria: These bacteria possess a thick peptidoglycan layer that is generally permeable to small molecules like ampicillin, allowing relatively straightforward access to the cytoplasmic membrane and the periplasmic space where PBPs are located.[4]

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a formidable barrier.[5][6] Ampicillin primarily enters through water-filled protein channels called porins .[5][7][8] The efficiency of this transport is influenced by the size, charge, and structure of the antibiotic molecule, as well as the specific type of porin expressed by the bacteria.[4][9] OmpF and OmpC are two major non-specific porins in Escherichia coli that facilitate the transport of β-lactam antibiotics.[10][11] The presence of an amino group in ampicillin is thought to aid its penetration through the outer membrane of Gram-negative bacteria.[2]

Once across the outer membrane (in Gram-negative bacteria), ampicillin must then cross the inner cytoplasmic membrane to reach the PBPs. While some transport across the inner membrane may occur, the primary targets for ampicillin are located in the periplasm.

A significant challenge to ampicillin's efficacy is the presence of efflux pumps , which actively transport antibiotics out of the cell, reducing the intracellular concentration below the therapeutic threshold.[12][13][14] These pumps are a major mechanism of antibiotic resistance in many bacteria.

Quantitative Data on Ampicillin Transport

The following tables summarize key quantitative data related to ampicillin transport across bacterial membranes, compiled from various studies.

| Parameter | Bacterium | Porin | Value | Conditions | Reference |

| Flux Rate | Escherichia coli | OmpF | ~237 molecules/s | 10 μM ampicillin gradient, Vm = 10 mV | [9] |

| Conductance (Gamp) | Escherichia coli | OmpF | ~3.8 fS | 10 μM ampicillin gradient | [9] |

| Residence Time (Voltage Dependent) | Escherichia coli | OmpF | Strong function of applied voltage | - | [15] |

| Event Rate (pH Dependent) | Escherichia coli | OmpF | Peaks at pH ~4.5 | 7.2 mM ampicillin | [15] |

| Event Rate (Ion Concentration Dependent) | Escherichia coli | OmpF | Increases with decreasing KCl concentration | 5.7 mM ampicillin, pH 5.0 | [15] |

Table 1: Ampicillin Transport Kinetics through OmpF in E. coli

| Factor | Effect on Ampicillin Action | Observation | Reference |

| pH | Influences bactericidal activity | Maximal activity at slightly acidic pH; increasing pH prolongs the lag phase. | [16] |

| Drug Concentration | Affects bactericidal phases | Lower concentrations prolong the lag phase and decrease the rate of the rapid bactericidal phase. | [16] |

| Metabolic Activity | Modulates bactericidal efficacy | Lessened metabolic activity leads to a prolonged lag phase and decreased rapid bactericidal phase. | [16] |

Table 2: Factors Influencing Ampicillin's Bactericidal Kinetics in E. coli

Experimental Protocols

Detailed methodologies are crucial for the accurate study of ampicillin transport. Below are outlines of key experimental protocols.

Planar Lipid Bilayer Electrophysiology for Measuring Porin-Mediated Transport

This technique allows for the direct measurement of ion and molecule transport through single or multiple porin channels reconstituted into an artificial lipid bilayer.

Methodology:

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

-

Porin Reconstitution: Purified porin proteins (e.g., OmpF) are inserted into the lipid bilayer.

-

Electrophysiological Recording: A voltage is applied across the membrane, and the resulting ion current is measured using sensitive amplifiers.

-

Ampicillin Addition: Ampicillin is added to one compartment (e.g., cis side) to create a concentration gradient.

-

Data Analysis: The passage of ampicillin molecules through the porin channels causes transient blockades or fluctuations in the ion current. Statistical analysis of these events provides information on the flux rate, residence time, and binding kinetics of the antibiotic.[7][9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of ampicillin is prepared in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of ampicillin in which no visible bacterial growth (turbidity) is observed.[17]

Time-Kill Assays

This method assesses the rate and extent of bacterial killing by an antimicrobial agent over time.

Methodology:

-

Bacterial Culture Preparation: A bacterial culture is grown to a specific phase (e.g., logarithmic phase).

-

Antibiotic Exposure: Ampicillin at a specific concentration (often a multiple of the MIC) is added to the bacterial culture.

-

Sampling Over Time: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 6, 24 hours).

-

Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.

-

Data Analysis: The results are plotted as the logarithm of the number of viable cells (CFU/mL) versus time to generate a time-kill curve.[16]

High-Performance Liquid Chromatography (HPLC) to Quantify Antibiotic Uptake

HPLC can be used to measure the intracellular concentration of an antibiotic.

Methodology:

-

Bacterial Culture and Antibiotic Treatment: Bacteria are incubated with a known concentration of ampicillin for a specific period.

-

Cell Harvesting and Lysis: The bacterial cells are rapidly separated from the external medium (e.g., by centrifugation through a silicone oil layer) and then lysed to release their intracellular contents.

-

Sample Preparation: The cell lysate is processed to remove proteins and other interfering substances.

-

HPLC Analysis: The prepared sample is injected into an HPLC system equipped with a suitable column and detector to separate and quantify the amount of ampicillin present.[18]

-

Quantification: The intracellular concentration is calculated based on the measured amount of ampicillin and the estimated intracellular volume of the bacteria.[19]

Visualizing Ampicillin Transport and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. ldh.la.gov [ldh.la.gov]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanisms involved in the transport of antibiotics into bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physical methods to quantify small antibiotic molecules uptake into Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How beta-lactam antibiotics enter bacteria: a dialogue with the porins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How β-Lactam Antibiotics Enter Bacteria: A Dialogue with the Porins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ampicillin permeation across OmpF, the major outer-membrane channel in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct Roles of Outer Membrane Porins in Antibiotic Resistance and Membrane Integrity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efflux pump - Wikipedia [en.wikipedia.org]

- 13. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. KINETICS OF THE ACTION OF AMPICILLIN ON ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid Detection of Ampicillin Resistance in Escherichia coli by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for Ampicillin Quantification

Introduction

Ampicillin is a broad-spectrum, semi-synthetic antibiotic belonging to the penicillin group of beta-lactam antibiotics. It is widely used in the treatment of various bacterial infections. Accurate and reliable quantification of ampicillin in pharmaceutical formulations and biological matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and for therapeutic drug monitoring in clinical settings.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a specific, sensitive, and reproducible method for the determination of ampicillin.[1] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantification of ampicillin.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Ampicillin is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separated ampicillin is then detected by a UV spectrophotometer at a specific wavelength, and the resulting peak area is proportional to the concentration of ampicillin in the sample.

Chromatographic Conditions

The following table summarizes various chromatographic conditions reported for the quantification of ampicillin.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | C18 Reverse-Phase Column[2][3] | Phenomenex C-18 (50 × 4.6 mm I.D), 3 μm particle size[1] | Shimpak C18 column (300 mm × 4.6 mm i.d.; 5 µm)[4] | Arion® Polar C18 or Luna® Omega Polar C18[5][6] |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (Eluent A) and 0.1% formic acid in acetonitrile (Eluent B)[2] | Isocratic elution with deionized water (acidified with 0.1% acetic acid) and acetonitrile (80:20 v/v)[1] | Isocratic elution with 50 mM monobasic potassium phosphate (pH 3.5) and acetonitrile (87.5:12.5, v/v)[4] | Isocratic elution with 15 mM monopotassium phosphate (pH 3.3) and methanol (75:25, v/v)[5][6] |

| Flow Rate | Not specified, but typical analytical flow rates are around 1.0 mL/min | 1.0 mL/min[1] | 1.0 mL/min[4] | 1.4 mL/min[5][6] |

| Column Temperature | 50°C[2] | Room Temperature (~25°C)[1] | Not specified | 30°C[5][6] |

| Detection Wavelength | 210 nm[2][7] | 254 nm[1] | Not specified | Not specified |

| Injection Volume | 20 µL[2] | 20 µL[1] | Not specified | 25 µL[5] |

| Run Time | 12.5 minutes[2][3] | 10 minutes[1] | Not specified | Not specified |

Experimental Workflow

Caption: Workflow for Ampicillin Quantification by HPLC.

Detailed Experimental Protocols

1. Reagents and Materials

-

Ampicillin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure water)

-

Potassium phosphate monobasic

-

Formic acid

-

Acetic acid

-

Perchloric acid

-

Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of ampicillin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with ultrapure water.[5] This stock solution should be stored at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Pharmaceutical Formulations (e.g., Tablets, Capsules):

-

Weigh and finely powder not fewer than 20 tablets or the contents of 20 capsules.

-

Accurately weigh a portion of the powder equivalent to a specified amount of ampicillin and transfer it to a volumetric flask.

-

Add a portion of the diluent (e.g., water or mobile phase), sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.[8]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

For Biological Matrices (e.g., Serum, Plasma):

-

Protein Precipitation:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[5]

-

Load 100 µL of the plasma sample onto the cartridge.[5]

-

Wash the cartridge twice with 1 mL of ultrapure water to remove interferences.[5]

-

Elute the ampicillin with 1 mL of 70% acetonitrile.[5]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[5]

-

-

4. HPLC System and Method Parameters

-

Set up the HPLC system according to one of the methods described in the table above.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

5. System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[9][10] Inject the working standard solution (e.g., 25 µg/mL) five or six times and evaluate the following parameters.[7][9]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2[9] |

| Theoretical Plates (N) | N > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0%[9] |

| Resolution (Rs) | Rs > 2.0 (between ampicillin and any adjacent peak)[9] |

6. Data Analysis and Quantification

-

Calibration Curve: Inject the series of working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

-

Sample Analysis: Inject the prepared sample solutions and record the peak areas for ampicillin.

-

Quantification: Calculate the concentration of ampicillin in the samples using the linear regression equation obtained from the calibration curve.

The described HPLC method is a reliable and robust technique for the quantification of ampicillin in various matrices. Proper system suitability testing and adherence to the detailed protocols are essential for obtaining accurate and reproducible results. The method can be adapted for different sample types and is suitable for quality control, research, and clinical applications.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarship.depauw.edu [scholarship.depauw.edu]

- 8. researchgate.net [researchgate.net]

- 9. System suitability requirements for a USP HPLC method - Tips & Suggestions [mtc-usa.com]

- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols for Ampicillin in Mammalian Cell Culture Contamination Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ampicillin for the control of bacterial contamination in mammalian cell culture. This document outlines the mechanism of action, stability, and potential cytotoxicity of ampicillin, along with detailed protocols for its preparation and application.

Introduction